2-Acetyltetronic acid
Description
2-Acetyltetronic acid is a derivative of tetronic acid (2,4-furandione), a γ-lactone with a five-membered ring structure. The compound features an acetyl group (-COCH₃) substituted at the 2-position of the tetronic acid scaffold. For example, thiotetronic acids like thiolactomycin exhibit antibacterial activity by inhibiting bacterial fatty acid synthesis .
Properties
IUPAC Name |
4-acetyl-3-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-3(7)5-4(8)2-10-6(5)9/h8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLZBFDISXGMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(COC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715829 | |
| Record name | 3-Acetyl-4-hydroxyfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70450-64-5 | |
| Record name | 3-Acetyl-4-hydroxyfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyltetronic acid can be synthesized through several methods. One common approach involves the acylation of tetronic acid derivatives. For instance, the direct acylation of O-methyl 3-stannyl tetronates is a general method for preparing 3-acyl tetronic acids . Another method involves the one-pot synthesis from esters, where aryl- or heteroarylacetic acid esters and hydroxyacetic acid esters undergo a tandem process involving transesterification and subsequent Dieckmann cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness.
Chemical Reactions Analysis
Tautomerization and Keto-Enol Equilibria
The acetyl group at position 2 enables dynamic tautomerism, with four dominant forms identified (Fig. 1):
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Keto (a) : Fully lactonized structure
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Enol (b, d) : Stabilized by intramolecular hydrogen bonding
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Rotamer (r1–r3) : Derived from keto forms via C3–C6 bond rotation
Table 1: Relative Gibbs Free Energies (298 K) of Tautomers
| Tautomer | ΔG (kJ/mol) | Population (298 K) |
|---|---|---|
| b | 0.0 | 43% |
| d | +2.1 | 32% |
| a | +24.5 | <1% |
| c | +26.8 | <1% |
Data derived from B3LYP/6-31+G(d,p) calculations .
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Enol tautomers b and d dominate due to resonance stabilization.
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Interconversion barriers:
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b ↔ d : 12.5 kJ/mol (rotational transition state)
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a ↔ b : 68.9 kJ/mol (keto-enol transition via O–H bond breaking)
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Experimental -NMR shows averaged signals at 298 K, confirming rapid equilibration .
Aldehyde Condensations and Dilactone Formation
2-Acetyltetronic acid reacts with aldehydes under acid catalysis to form dilactones (e.g., 7a ) via trans-acetalization:
Table 3: Reaction Optimization with Benzaldehyde
| Condition | Product Ratio (6a:7a) | Yield (%) |
|---|---|---|
| 10% HCl, i-PrOH, 24 h | 95:5 | 88 |
| Excess aldehyde (12 eq) | 70:30 | 76 |
| Concentrated HCl, 72 h | 55:45 | 63 |
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Key intermediates :
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Steric hindrance from the 2-acetyl group suppresses over-condensation under controlled HCl concentrations .
Acid-Catalyzed Decomposition and Stability
Concentrated HCl in non-aqueous media induces decomposition pathways:
Scientific Research Applications
2-Acetyltetronic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-acetyltetronic acid exerts its effects involves its ability to act as a chelating agent. Its structure allows it to bind to metal ions, making it an excellent chelator of metallic cations . This property is particularly useful in various catalytic processes and in the stabilization of metal complexes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Tetronic vs. Thiotetronic Acids
The substitution pattern (2- vs. 4-position) and heteroatom (O vs. S) critically influence the physicochemical and biological properties of tetronic acid derivatives. Key comparisons include:
Spectroscopic Differentiation
UV spectroscopy effectively distinguishes 2- and 4-substituted thiotetronic acids. For example:
- 2-Methoxythiotetronic acid exhibits dual absorbance peaks at 205–220 nm and 305–310 nm.
- 4-Methoxythiotetronic acid shows a single peak at 235–240 nm .
This differentiation arises from electronic effects of substituent positioning on the conjugated system. Similar trends likely apply to tetronic acid derivatives, though experimental data for this compound specifically are lacking.
Stability and Reactivity
- This compound : Stability data are unavailable, but tetronic acid derivatives generally undergo ring-opening under acidic or basic conditions.
- Thiotetronic Acids : The sulfur atom increases susceptibility to oxidation compared to oxygen-containing analogs. For example, 2-(tetradecylthio)acetic acid (a related compound) is stable under recommended storage but incompatible with strong acids/alkalis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
